molecular formula C18H13ClFN3O2 B12177755 N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12177755
M. Wt: 357.8 g/mol
InChI Key: HGPFFGXYCHGDGZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound includes a quinazoline core, which is known for its biological activity, and various substituents that enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of Substituents: The 3-chloro-4-fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.

    Formation of the Tetrahydropyrrolo Ring: This involves the cyclization of intermediates to form the tetrahydropyrrolo ring.

    Final Coupling: The final step involves coupling the quinazoline core with the tetrahydropyrrolo ring and the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This mechanism is particularly effective in cancer cells that overexpress EGFR.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific structural features that enhance its binding affinity and selectivity for EGFR. Its tetrahydropyrrolo ring provides additional stability and specificity compared to other quinazoline derivatives.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H13ClFN3O2/c19-13-9-11(4-6-14(13)20)21-17(24)10-3-5-12-15(8-10)22-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,21,24)

InChI Key

HGPFFGXYCHGDGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2C1

Origin of Product

United States

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